O,P'-Dde
Overview
Description
o,p’-DDE: (1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene) is a degradation product of the well-known insecticide dichloro-diphenyl-trichloroethane (DDT). It is an organochlorine compound that has been widely studied due to its persistence in the environment and potential health impacts. o,p’-DDE is one of the major metabolites of DDT, along with p,p’-DDE, and is known for its stability and ability to bioaccumulate in the food chain .
Mechanism of Action
Target of Action
O,P’-DDE, a metabolite of the adrenolytic drug Mitotane, primarily targets adrenocortical carcinoma cells (H295R) . Adrenocortical carcinoma (ACC) is an endocrine tumor that affects the adrenal glands, leading to overgrowth of the organ and increased production of steroid hormones .
Mode of Action
O,P’-DDE interacts with its targets, the adrenocortical carcinoma cells, in a unique way. It has a cytotoxic effect on these cells . Unlike O,P’-DDD, another metabolite of Mitotane, O,P’-DDE inhibits apoptosis but promotes cell necrosis at higher concentrations . It also exhibits stimulatory interactions with steroidogenic Cytochrome P450 (CYP) enzymes at intermediate concentrations .
Biochemical Pathways
The biochemical pathways affected by O,P’-DDE involve cell death pathways and oxidative parameters . The compound interacts with adrenal CYPs involved in the steroidogenic process . This interaction can lead to changes in the steroid hormone production, which can have downstream effects on various physiological processes.
Pharmacokinetics
It is known that o,p’-dde is a metabolite of mitotane . Mitotane is metabolized via two main reactions: β-hydroxylation, yielding O,P’-DDA, and α-hydroxylation, yielding O,P’-DDE
Result of Action
The molecular and cellular effects of O,P’-DDE’s action include a cytotoxic effect on adrenocortical carcinoma cells, inhibition of apoptosis, promotion of cell necrosis at higher concentrations, and stimulatory interactions with steroidogenic CYPs . These effects can lead to changes in the growth and function of the adrenal glands and alterations in steroid hormone production.
Action Environment
The action of O,P’-DDE can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by its concentration in the environment . O,P’-DDE is a degradation product of the pesticide DDT, which persists in the environment and accumulates in many living organisms . The compound’s action can also be influenced by its uptake from the environment into different organisms
Biochemical Analysis
Biochemical Properties
O,P’-Dde interacts with various enzymes and proteins. It inhibits estrogen binding to rainbow trout estrogen receptors (rtERs) with an IC50 value of 3.2 μM . It also induces concentration-dependent secretion of estradiol by granulosa and theca cell co-cultures isolated from porcine ovarian follicles .
Cellular Effects
O,P’-Dde has significant effects on various types of cells and cellular processes. In ovo exposure to O,P’-Dde increases degeneration of ovarian follicles and reduces testicular size in Japanese medaka (O. latipes) .
Molecular Mechanism
At the molecular level, O,P’-Dde exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it inhibits estrogen binding to rtERs .
Temporal Effects in Laboratory Settings
Over time, the effects of O,P’-Dde can change. For example, it has been found to induce concentration-dependent secretion of estradiol by granulosa and theca cell co-cultures isolated from porcine ovarian follicles .
Dosage Effects in Animal Models
The effects of O,P’-Dde vary with different dosages in animal models. For instance, in ovo exposure to O,P’-Dde increases degeneration of ovarian follicles and reduces testicular size in Japanese medaka (O. latipes) .
Metabolic Pathways
O,P’-Dde is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
O,P’-Dde is transported and distributed within cells and tissues. It accumulates in smallmouth buffalo, channel catfish, and largemouth bass as well as sediment in the Huntsville Spring Branch-Indian Creek tributary system .
Preparation Methods
Synthetic Routes and Reaction Conditions: o,p’-DDE can be synthesized through the dehydrochlorination of o,p’-DDT. This reaction typically involves the use of a strong base such as potassium hydroxide (KOH) in an organic solvent like ethanol. The reaction conditions usually require heating to facilitate the elimination of hydrogen chloride (HCl) from o,p’-DDT, resulting in the formation of o,p’-DDE .
Industrial Production Methods: Industrial production of o,p’-DDE is not common as it is primarily a degradation product of DDT. in laboratory settings, it can be produced through controlled dehydrochlorination reactions as described above .
Chemical Reactions Analysis
Types of Reactions: o,p’-DDE undergoes several types of chemical reactions, including:
Oxidation: o,p’-DDE can be oxidized to form various hydroxylated metabolites.
Reduction: It can be reduced under specific conditions to form less chlorinated compounds.
Substitution: Halogen atoms in o,p’-DDE can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles
Major Products:
Oxidation: Hydroxylated derivatives of o,p’-DDE.
Reduction: Less chlorinated analogs of o,p’-DDE.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
o,p’-DDE has been extensively studied in various scientific fields due to its environmental persistence and biological effects:
Chemistry: Research on the environmental fate and degradation pathways of o,p’-DDE helps in understanding its long-term impact on ecosystems
Biology: Studies focus on the bioaccumulation and biomagnification of o,p’-DDE in the food chain, as well as its effects on wildlife
Industry: While not used directly in industry, understanding the degradation of DDT to o,p’-DDE is crucial for developing better pest control strategies and mitigating environmental contamination
Comparison with Similar Compounds
p,p’-DDE: Another major degradation product of DDT, structurally similar to o,p’-DDE but with different chlorine atom positions.
o,p’-DDT: The parent compound from which o,p’-DDE is derived.
p,p’-DDT: Another isomer of DDT, also a precursor to p,p’-DDE
Comparison:
Uniqueness: o,p’-DDE is unique in its specific chlorine atom positions, which influence its chemical reactivity and biological effects. .
Environmental Impact: Both o,p’-DDE and p,p’-DDE are persistent organic pollutants, but their distribution and degradation rates in the environment can vary
Properties
IUPAC Name |
1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYJWDIWLRZXDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022313 | |
Record name | 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3424-82-6 | |
Record name | o,p′-DDE | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3424-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-(2-Chlorophenyl-4'-chlorophenyl)-1,1-dichloroethene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O,P'-DDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59908 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,o,p'-tetrachlorovinylidenebisbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.290 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O,P'-DDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM084YLQ1L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of o,p'-DDE?
A: The molecular formula of this compound is C14H8Cl4, and its molecular weight is 318.02 g/mol. []
Q2: Are there any spectroscopic methods to identify this compound?
A: Yes, gas chromatography coupled with electron capture detection (GC-ECD) is commonly used to identify and quantify this compound in various matrices. [, , ] High-resolution gas chromatography/mass spectrometry (HRGC/HRMS) has also been employed for precise identification. []
Q3: How persistent is this compound in the environment?
A: this compound is highly persistent in the environment, accumulating in soil, water, and air. It's considered an aged residue, suggesting its presence even decades after DDT usage was banned in many countries. [, , ]
Q4: What is the primary source of this compound in the environment?
A: The primary source of this compound is the degradation of DDT. Historic use of DDT for malaria control and agriculture has led to widespread environmental contamination, and this compound persists long after DDT application. [, , , ]
Q5: What are the potential environmental impacts of this compound?
A: this compound is classified as a persistent organic pollutant (POP), bioaccumulating in the food chain and posing risks to wildlife and human health. [, , ]
Q6: How does this compound interact with biological systems?
A: this compound exhibits endocrine-disrupting properties, primarily by interacting with estrogen receptors. [, , , , ] It has also been shown to influence ryanodine receptor type 1 (RyR1) activity, potentially affecting skeletal muscle function. []
Q7: What are the potential effects of this compound on steroidogenesis?
A: Research suggests this compound can disrupt ovarian steroidogenesis. In porcine ovarian cells, it stimulated both progesterone and estradiol secretion and increased aromatase activity. []
Q8: What analytical methods are employed for this compound quantification?
A: Gas chromatography with electron capture detection (GC-ECD) is widely used for this compound quantification. [, , , , , , , ] High-performance liquid chromatography (HPLC) has also been employed for measuring this compound, particularly in plasma samples. [, , ]
Q9: How is the quality of this compound analysis ensured?
A: Analytical methods for this compound require rigorous validation to ensure accuracy, precision, and specificity. [] Quality control measures, such as the use of surrogate standards and analysis of certified reference materials, are crucial in maintaining data integrity. [, ]
Q10: How has our understanding of this compound evolved over time?
A: Initially recognized as a breakdown product of DDT, research has progressively highlighted the persistence and endocrine-disrupting effects of this compound. [, , ] Current research focuses on understanding the long-term health and ecological impacts of this compound exposure and exploring mitigation strategies. [, , , ]
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